

Spectroscopic Data of 2,4-Dimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylcinnamic acid

Cat. No.: B155440

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethoxycinnamic acid (DMCA), a compound of interest in various research and development fields. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a visual workflow for the analytical process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy for 2,4-Dimethoxycinnamic acid.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.2 (Broad s)	Singlet	-	Carboxylic acid proton (-COOH)
7.85	Doublet	15.9	Vinylic proton (-CH=)
7.45	Doublet	8.5	Aromatic proton
6.51	Doublet of doublets	8.5, 2.3	Aromatic proton
6.45	Doublet	2.3	Aromatic proton
6.30	Doublet	15.9	Vinylic proton (=CH-)
3.86	Singlet	-	Methoxy protons (-OCH ₃)
3.84	Singlet	-	Methoxy protons (-OCH ₃)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
168.1	Carboxylic acid carbon (-COOH)
162.5	Aromatic carbon (C-O)
159.8	Aromatic carbon (C-O)
142.0	Vinylic carbon (-CH=)
130.2	Aromatic carbon
118.0	Aromatic carbon
116.5	Vinylic carbon (=CH-)
106.5	Aromatic carbon
98.6	Aromatic carbon
55.9	Methoxy carbon (-OCH ₃)
55.6	Methoxy carbon (-OCH ₃)

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2800-3300	Broad	O-H stretch (Carboxylic acid)
1680	Strong	C=O stretch (Carboxylic acid)
1630	Medium	C=C stretch (Vinylic)
1605, 1580, 1510	Medium-Strong	C=C stretch (Aromatic)
1270, 1130	Strong	C-O stretch (Methoxy)
980	Strong	=C-H bend (trans-Vinylic)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
208	100	[M] ⁺ (Molecular ion)
193	50	[M - CH ₃] ⁺
177	80	[M - OCH ₃] ⁺
163	30	[M - COOH] ⁺
149	25	[M - COOH - CH ₃] ⁺
121	40	[C ₈ H ₉ O] ⁺

Table 5: UV-Vis Spectroscopic Data

λ _{max} (nm)	Solvent
~290, ~325	Methanol

Note: The UV-Vis data is an estimation based on structurally similar cinnamic acid derivatives. The presence of methoxy groups on the aromatic ring typically results in a bathochromic (red) shift of the absorption maxima.[\[1\]](#)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 2,4-Dimethoxycinnamic acid (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz (or higher) NMR spectrometer.

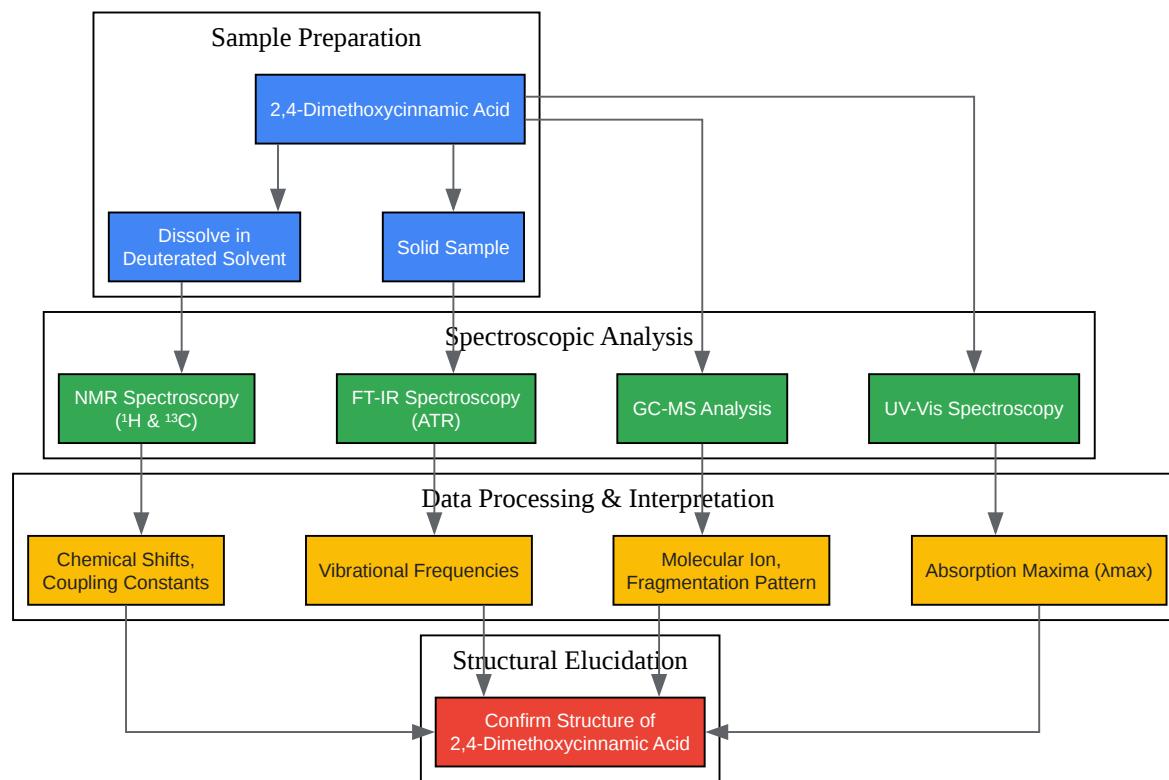
- Acquisition: Proton NMR spectra are acquired at room temperature. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.
- Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
- ¹³C NMR Spectroscopy:
 - Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
 - Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated due to the low natural abundance of ¹³C.
 - Processing: The FID is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As a solid, 2,4-Dimethoxycinnamic acid can be prepared for FT-IR analysis using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.


- Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium.
 - Temperature Program: An appropriate temperature gradient is used to ensure separation of the analyte from any impurities.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
 - Detection: The mass-to-charge ratio (m/z) of the resulting ions is detected.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of 2,4-Dimethoxycinnamic acid is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).
- Instrumentation: A double-beam UV-Vis spectrophotometer.^[1]
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.^[1] The solvent is used as a blank for baseline correction.^[1]
- Analysis: The wavelengths of maximum absorbance (λ_{max}) are determined from the resulting spectrum.^[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2,4-Dimethoxycinnamic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of 2,4-Dimethoxycinnamic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2,4-Dimethoxycinnamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155440#2-4-dimethoxycinnamic-acid-spectroscopic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com